Cannabidiol
Overview
Description
Cannabidiol is a phytocannabinoid discovered in 1940. It is one of the 113 identified cannabinoids in cannabis plants, accounting for up to 40% of the plant’s extract . Unlike tetrahydrocannabinol, this compound does not have psychoactive effects. It has been widely studied for its potential therapeutic benefits, including anti-inflammatory, anti-anxiety, and anti-seizure properties .
Mechanism of Action
Target of Action
Cannabidiol (CBD) is a major phytocannabinoid found in the Cannabis plant, and it interacts with a wide variety of physiological targets within the body . The primary targets of CBD are the cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood . CBD also interacts with other receptors such as transient receptor potential vanilloid 1 (TRPV1), G protein-coupled receptor 55 (GPR55), and peroxisome proliferator-activated receptor gamma (PPARγ) .
Mode of Action
CBD’s interaction with its targets leads to various changes in the body. It is known that CBD acts on the CB receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems . CBD has been shown to inhibit neurotransmitter release, modulate synaptic transmission, and have neuroprotective effects . It also acts as an agonist for PPARγ, mediating its effects in the vasculature and adipocytes .
Biochemical Pathways
CBD affects several biochemical pathways. It has been shown to have anti-inflammatory effects, influencing the Interferon-beta and NF-κB pathways . CBD also impacts the endocannabinoid system, which includes a group of lipid proteins, enzymes, and receptors involved in many physiological processes . Furthermore, CBD has been found to affect the fatty amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of CBD significantly impact its bioavailability. CBD is known to interact with cytochrome P450 isoforms, enzymes involved in the metabolism of many drugs . This interaction can influence the pharmacokinetics of CBD, potentially affecting its therapeutic efficacy .
Result of Action
At a molecular, cellular, and organ level, CBD exerts a wide spectrum of effects. It has been shown to affect inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability, among others . These effects modify many physiological and pathophysiological processes, potentially making CBD effective in treating several human disorders, like anxiety, chronic pain, psychiatric pathologies, cardiovascular diseases, and even cancer .
Action Environment
Environmental and agronomic factors can significantly influence the action, efficacy, and stability of CBD. Factors such as cultivar, cultivation and harvest conditions, climate, and even short-term environmental stresses can induce chemical variability in the Cannabis plant, affecting the production and composition of CBD . For instance, drought stress has been found to significantly alter cannabinoid production, decreasing CBD and THC accumulation while increasing CBG by 40% .
Biochemical Analysis
Biochemical Properties
Cannabidiol interacts with various enzymes, proteins, and other biomolecules. The pathways and the enzymes’ mechanisms of action are discussed as is the non-enzymatic decarboxylation of the cannabinoic acids .
Cellular Effects
This compound exerts an analgesic effect in several pain models, does not have side effects and has low toxicity . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound’s effects over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Cannabidiol can be prepared through various synthetic routes and industrial production methods. One method involves converting olive alcohol into olive alcohol diester, followed by a coupling reaction to obtain this compound diester. The this compound diester is then purified and hydrolyzed to remove the ester groups, resulting in high-purity this compound . Another method involves extracting this compound from plant material, followed by purification to achieve a chromatographic purity of 95% or greater .
Chemical Reactions Analysis
Cannabidiol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Cannabidiol has a wide range of scientific research applications. In chemistry, it is studied for its potential as a precursor for various chemical reactions. In biology, this compound is researched for its effects on cellular processes and its potential as a therapeutic agent. In medicine, this compound is used to treat conditions such as epilepsy, anxiety, and chronic pain . In industry, this compound is used in the production of cosmetics, dietary supplements, and pharmaceuticals .
Comparison with Similar Compounds
Cannabidiol is often compared with other cannabinoids, such as tetrahydrocannabinol, cannabigerol, and tetrahydrocannabivarin. Unlike tetrahydrocannabinol, this compound does not produce psychoactive effects. Cannabigerol is another non-psychoactive cannabinoid with potential therapeutic benefits, including anti-inflammatory and antimicrobial properties. Tetrahydrocannabivarin is being studied for its potential to support weight loss and improve glycemic control .
This compound stands out due to its wide range of therapeutic applications and its non-psychoactive nature, making it a unique and valuable compound in both scientific research and practical applications.
Properties
IUPAC Name |
2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMBSVQNZZTUGM-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871959, DTXSID301038839 | |
Record name | Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The exact mechanism of action of CBD and THC is not currently fully understood. However, it is known that CBD acts on cannabinoid (CB) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain. The endocannabinoid system regulates many physiological responses of the body including pain, memory, appetite, and mood. More specifically, CB1 receptors can be found within the pain pathways of the brain and spinal cord where they may affect CBD-induced analgesia and anxiolysis, and CB2 receptors have an effect on immune cells, where they may affect CBD-induced anti-inflammatory processes. CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation of a receptor is achieved through the modulation of the activity of a receptor on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. | |
Record name | Cannabidiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
13956-29-1, 3556-78-3 | |
Record name | Cannabidiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13956-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003556783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013956291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cannabidiol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09061 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-Cannabidiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CANNABIDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19GBJ60SN5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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